REACTION_CXSMILES
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[H][H].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][C:15]([NH2:17])=[N:14][N:13]=1)([O-])=O>>[NH2:3][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][C:15]([NH2:17])=[N:14][N:13]=1
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Name
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|
Quantity
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350 mg
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)C1=NN=C(O1)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtering off the catalyst with suction
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Type
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CONCENTRATION
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Details
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concentrating the mixture under reduced pressure
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Type
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CUSTOM
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Details
|
the remaining oily residue was purified by column chromatography (solvent: 95:5 dichloromethane/methanol; silica gel)
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Name
|
|
Type
|
|
Smiles
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NC1=C(C=CC=C1)C1=NN=C(O1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |